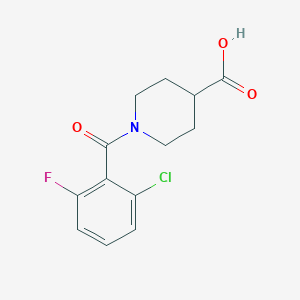
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one, also known as PTA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. PTA is a member of the triazine family and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. This compound has been found to inhibit the activity of protein tyrosine phosphatase, which is involved in the regulation of several cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the most notable effects of this compound include its ability to induce apoptosis in cancer cells, its ability to inhibit the growth of tumor cells, and its ability to regulate the activity of various enzymes and proteins in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one in lab experiments is its ability to selectively target specific enzymes and proteins in the body. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one. One of the most promising directions is the development of this compound-based fluorescent probes for the detection of metal ions. Another promising direction is the development of this compound-based inhibitors of protein tyrosine phosphatase for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, and its mechanism of action is not fully understood. While this compound has several advantages for lab experiments, it also has some limitations that need to be considered. Overall, this compound is a valuable tool for studying various cellular processes, and further research is needed to fully understand its potential applications.
Synthesis Methods
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one can be synthesized using a multi-step process that involves the reaction of 2-isopropoxyaniline with propylthiol, followed by the formation of a triazine ring through the reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through the addition of sodium hydroxide to the reaction mixture, resulting in the formation of this compound as a white crystalline powder.
Scientific Research Applications
5-(2-isopropoxyanilino)-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in various scientific research applications. Some of the most notable applications of this compound include its use as a fluorescent probe for the detection of metal ions, its use as an inhibitor of protein tyrosine phosphatase, and its use as a potential anticancer agent.
properties
Molecular Formula |
C15H20N4O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(2-propan-2-yloxyanilino)-6-propylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H20N4O2S/c1-4-9-22-14-13(17-15(20)19-18-14)16-11-7-5-6-8-12(11)21-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,16,17,19,20) |
InChI Key |
KRHNTCKYVIEMRQ-UHFFFAOYSA-N |
SMILES |
CCCSC1=NNC(=O)N=C1NC2=CC=CC=C2OC(C)C |
Canonical SMILES |
CCCSC1=NNC(=O)N=C1NC2=CC=CC=C2OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)




